molecular formula C8H6ClN3OS B063182 N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide CAS No. 175203-29-9

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide

Cat. No. B063182
CAS RN: 175203-29-9
M. Wt: 227.67 g/mol
InChI Key: AATZDKLUXUTSRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide derivatives involves the use of 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as doubly electrophilic building blocks for the formation of ring annulated thiazolo[3,2-a]pyrimidinone products. This process typically results in acceptable product yields through the elimination of by-products such as aniline or 2-aminobenzothiazole (B. Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including the title compound, has been confirmed through analytical and spectral studies, alongside single crystal X-ray data. For instance, the structure of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a related compound, has been established by elemental analysis and spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry, highlighting the versatility of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide in synthesizing novel heterocyclic compounds (Ali M. M. Mohamed et al., 2020).

Chemical Reactions and Properties

N-(2,1,3-Benzothiadiazol-4-yl)-2-chloroacetamide serves as a precursor in various chemical reactions to synthesize novel compounds with potential applications, including antimicrobial and antitumor activities. Its reactivity with different functional groups and compounds opens avenues for the development of compounds with diverse biological activities (Manoj N. Bhoi et al., 2015).

Scientific Research Applications

Synthesis of Novel Organic Compounds

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide serves as a crucial intermediate in the synthesis of diverse organic molecules, including fused thiazolo[3,2-a]pyrimidinones and other heterocyclic compounds. For instance, it has been used to generate doubly electrophilic building blocks, leading to ring-annulated thiazolo[3,2-a]pyrimidinone products through the elimination of by-products such as aniline or 2-aminobenzothiazole. These synthetic routes are significant for creating complex molecular structures with potential applications in medicinal chemistry and materials science (Janardhan et al., 2014).

Anticancer Activities

Research has also explored the anticancer properties of derivatives synthesized from N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide. Certain derivatives have been prepared and investigated for their anticancer activities, with some compounds showing notable efficacy against specific cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents (Tay et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the interest in benzothiadiazole derivatives, it could be a promising area of study .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3OS/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATZDKLUXUTSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360507
Record name N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide

CAS RN

175203-29-9
Record name N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,1,3-benzothiadiazol-4-yl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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